

An In-depth Technical Guide on 5-(3-lodophenyl)furan-2-carboxamide

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Compound of Interest

5-(3-lodophenyl)furan-2carboxamide

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This technical guide provides a detailed overview of the molecular structure, properties, and potential synthesis of **5-(3-lodophenyl)furan-2-carboxamide**. The information is compiled for researchers, scientists, and professionals in the field of drug development.

Molecular Structure and Properties

5-(3-lodophenyl)furan-2-carboxamide is a derivative of furan-2-carboxamide, featuring a 3-iodophenyl substituent at the 5-position of the furan ring. This substitution pattern is crucial for its potential biological activity. The furan ring itself is a five-membered aromatic heterocycle containing one oxygen atom, which imparts both hydrophobic and polar characteristics to the molecule.[1] The carboxamide group at the 2-position can participate in hydrogen bonding, a key interaction in many biological systems.

Quantitative Data Summary

While specific experimental data for **5-(3-lodophenyl)furan-2-carboxamide** is not readily available in the public domain, the following table summarizes the computed properties of a closely related compound, N-(4-iodophenyl)-5-nitrofuran-2-carboxamide, to provide an estimation.



Property	Value	Source
Molecular Formula	C11H7IN2O4	PubChem
Molecular Weight	358.09 g/mol	PubChem
Monoisotopic Mass	357.94505 Da	PubChem
XLogP3	3.1	PubChem
Hydrogen Bond Donor Count	1	PubChem
Hydrogen Bond Acceptor Count	5	PubChem
Rotatable Bond Count	2	PubChem
Exact Mass	357.94505 Da	PubChem
Polar Surface Area	88.1 Ų	PubChem

Note: The data presented is for N-(4-iodophenyl)-5-nitrofuran-2-carboxamide and serves as an approximation for **5-(3-lodophenyl)furan-2-carboxamide**.

Molecular Structure Diagram

Caption: Molecular structure of 5-(3-lodophenyl)furan-2-carboxamide.

Potential Synthesis and Experimental Protocols

A plausible synthetic route for **5-(3-lodophenyl)furan-2-carboxamide** can be inferred from established methods for similar 5-aryl-furan-2-carboxamide derivatives. A common approach involves a Suzuki coupling reaction followed by amidation.

Logical Workflow for Synthesis





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Caption: Proposed synthetic workflow for **5-(3-lodophenyl)furan-2-carboxamide**.

Detailed Experimental Protocols (Hypothetical)

The following protocols are based on general procedures for the synthesis of related compounds and should be adapted and optimized for the specific synthesis of **5-(3-lodophenyl)furan-2-carboxamide**.

- 1. Suzuki Coupling for 5-(3-lodophenyl)furan-2-carboxylic acid
- Reagents: 5-Bromofuran-2-carboxylic acid, (3-Iodophenyl)boronic acid, Pd(PPh₃)₄
 (palladium catalyst), Na₂CO₃ (base), and a solvent mixture (e.g., dioxane/water).
- Procedure:
 - To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 5-bromofuran-2-carboxylic acid (1 equivalent), (3-iodophenyl)boronic acid (1.1 equivalents), and Na₂CO₃ (2-3 equivalents).
 - Add the solvent mixture (e.g., 4:1 dioxane/water).
 - Degas the mixture by bubbling with the inert gas for 15-20 minutes.
 - Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents).
 - Heat the reaction mixture to reflux (e.g., 90-100 °C) and monitor the reaction progress by TLC or LC-MS.
 - Upon completion, cool the reaction to room temperature and dilute with water.
 - Acidify the aqueous layer with HCl (e.g., 1M) to precipitate the product.
 - Filter the solid, wash with water, and dry under vacuum to yield 5-(3-lodophenyl)furan-2carboxylic acid.[2]
- 2. Amidation to form **5-(3-lodophenyl)furan-2-carboxamide**



- Reagents: 5-(3-Iodophenyl)furan-2-carboxylic acid, thionyl chloride (SOCl₂) or a coupling agent like EDC/HOBt, and a source of ammonia (e.g., ammonium hydroxide or ammonia gas).
- Procedure (via Acyl Chloride):
 - Suspend 5-(3-lodophenyl)furan-2-carboxylic acid (1 equivalent) in a dry, non-polar solvent (e.g., dichloromethane or toluene) under an inert atmosphere.
 - Add thionyl chloride (1.2-1.5 equivalents) dropwise at 0 °C. A catalytic amount of DMF can be added.
 - Allow the mixture to warm to room temperature and then heat to reflux until the reaction is complete (monitored by the cessation of gas evolution or TLC).
 - Remove the excess thionyl chloride and solvent under reduced pressure.
 - Dissolve the resulting crude acyl chloride in a dry aprotic solvent (e.g., THF or dioxane).
 - Cool the solution to 0 °C and add an excess of concentrated ammonium hydroxide dropwise, or bubble ammonia gas through the solution.
 - Stir the reaction mixture at room temperature until completion.
 - Remove the solvent under reduced pressure.
 - Purify the crude product by recrystallization or column chromatography to obtain 5-(3-lodophenyl)furan-2-carboxamide.

Potential Biological Activity

Derivatives of 5-aryl-furan-2-carboxamide have been investigated for a range of biological activities. For instance, some have shown potential as potent urotensin-II receptor antagonists, which are of interest in the context of cardiovascular diseases.[3] Additionally, furan-containing compounds are known to exhibit a wide spectrum of pharmacological properties, including antibacterial, antifungal, antiviral, and anticancer activities.[1] The specific biological profile of **5-(3-lodophenyl)furan-2-carboxamide** would require dedicated experimental evaluation. The



presence of the iodine atom could influence its pharmacokinetic properties and potentially introduce new biological interactions.

This guide provides a foundational understanding of **5-(3-lodophenyl)furan-2-carboxamide** based on available chemical literature for related structures. Further experimental validation is necessary to confirm the properties and activities of this specific compound.

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